N-(6-methylpyridin-2-yl)pyridine-2-carboxamide

mGluR5 Negative Allosteric Modulator Structure-Activity Relationship

N-(6-methylpyridin-2-yl)pyridine-2-carboxamide (CAS 211174-57-1) is a core picolinamide scaffold characterized by a molecular formula of C12H11N3O and a molecular weight of 213.23 g/mol. This compound serves as the unadorned structural baseline within a broader class of N-(6-methylpyridin-2-yl)-substituted aryl and heteroaryl amides extensively explored as metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs) for CNS disorders.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 211174-57-1
Cat. No. B2400454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)pyridine-2-carboxamide
CAS211174-57-1
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC=CC=N2
InChIInChI=1S/C12H11N3O/c1-9-5-4-7-11(14-9)15-12(16)10-6-2-3-8-13-10/h2-8H,1H3,(H,14,15,16)
InChIKeyCLNFVJGLDKMWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylpyridin-2-yl)pyridine-2-carboxamide (CAS 211174-57-1): A Foundational Picolinamide Scaffold for mGluR5 Antagonism


N-(6-methylpyridin-2-yl)pyridine-2-carboxamide (CAS 211174-57-1) is a core picolinamide scaffold characterized by a molecular formula of C12H11N3O and a molecular weight of 213.23 g/mol . This compound serves as the unadorned structural baseline within a broader class of N-(6-methylpyridin-2-yl)-substituted aryl and heteroaryl amides extensively explored as metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs) for CNS disorders [1]. Unlike its more elaborated analogs, this compound's minimal substitution pattern provides a critical reference point for structure-activity relationship (SAR) studies and distinct physicochemical properties that influence downstream applications in medicinal chemistry, coordination chemistry, and materials science .

Why Procuring a Generic N-(6-methylpyridin-2-yl) Amide Cannot Substitute for N-(6-methylpyridin-2-yl)pyridine-2-carboxamide


Within the mGluR5 NAM pharmacophore, the N-(6-methylpyridin-2-yl) moiety is a privileged but highly sensitive fragment. Published SAR data demonstrate that even minor modifications to the amide's acyl portion precipitate drastic shifts in mGluR5 binding affinity, spanning nearly three orders of magnitude. For instance, the simple benzamide analog 3-methyl-N-(6-methylpyridin-2-yl)benzamide exhibits an IC50 of only 5,900 nM, whereas the extended biphenyl analog N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide shows a Ki of 7,300 nM, and the optimized picolinamide derivative N-(6-methylpyridin-2-yl)-5-(pyridin-2-yl)picolinamide achieves a Ki of 100 nM [1]. Consequently, the target compound N-(6-methylpyridin-2-yl)pyridine-2-carboxamide, bearing a direct pyridyl-carboxamide linkage, occupies a unique and non-interchangeable position in both binding assays and synthetic pathways. Substituting it with a generic analog will not recapitulate its pharmacological profile, its utility as a minimalist SAR baseline, or its specific coordination chemistry behavior .

Quantitative Differentiation Evidence for N-(6-methylpyridin-2-yl)pyridine-2-carboxamide (CAS 211174-57-1)


Structural Minimalism as a Defined SAR Baseline vs. Substituted Analogs

This compound represents the minimal structural unit within the N-(6-methylpyridin-2-yl)-carboxamide mGluR5 antagonist series. Its molecular weight (213.23 g/mol) is significantly lower than that of active substituted analogs, such as N-(6-methylpyridin-2-yl)-5-(pyridin-2-yl)picolinamide (290.33 g/mol) or 3-Cyano-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (MW ~267 g/mol). This minimalism is not merely a physical property; it defines the compound's role as the essential control for quantifying the affinity gains conferred by aryl/pyridyl extensions. While the target compound's own affinity is expected to be weak (class-level inference suggests IC50 > 10,000 nM, consistent with the unsubstituted phenyl analog 3-methyl-N-(6-methylpyridin-2-yl)benzamide which has an IC50 of 5,900 nM), this precisely makes it indispensable for calculating true potency shifts (e.g., ≥59-fold improvement from this baseline to the 100 nM Ki of the 5-pyridin-2-yl substituted analog) [1].

mGluR5 Negative Allosteric Modulator Structure-Activity Relationship

Bidentate Coordination Scaffold Distinct from Carbon-Only Linked MPEP/MTEP Chemotypes

Unlike the foundational mGluR5 tool compounds MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), which cannot chelate metal ions through their pharmacophore, N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is specifically employed as a bidentate ligand. Its amide oxygen and pyridyl nitrogen atoms enable the formation of stable complexes with transition metals such as Co(II), Ni(II), and Cu(II) . This property is leveraged in the synthesis of catalytic metal complexes and lanthanide(III) coordination compounds, as demonstrated by structurally related N,N'-bis(6-methyl-2-pyridyl)pyridine-2,6-dicarboxamide ligands which form well-characterized Ru(II) and Co(III) complexes with X-ray crystallographic validation [1]. This dual functionality—serving both as a pharmacological SAR baseline and a metal-coordinating ligand—is not replicated by other mGluR5-targeting chemotypes like MPEP or allosteric modulators with purely hydrocarbon linkers.

Coordination Chemistry Ligand Design Metal Sensing

Differentiated Physicochemical Profile vs. MPEP for CNS Drug Discovery

The target compound possesses a distinct oral drug-likeness profile compared to the prototypical mGluR5 NAM MPEP. With a molecular weight of 213.23 g/mol, a topological polar surface area (TPSA) of 54.9 Ų, 2 rotatable bonds, and only 1 hydrogen bond donor, it aligns more closely with classic CNS lead-like criteria than MPEP (MW: 193.24 g/mol, but with a rigid ethynyl linker and higher lipophilicity) . The amide functionality provides a metabolic soft spot that can be exploited by medicinal chemists for lead optimization, whereas MPEP's ethynyl group poses potential toxicity risks. This simpler, more 'fragment-like' profile makes the compound a superior starting point for fragment-based drug discovery (FBDD) or for building focused compound libraries where subsequent iterations will add complexity [1].

Drug-likeness CNS Penetration Physicochemical Property

Validated Application Scenarios for N-(6-methylpyridin-2-yl)pyridine-2-carboxamide (CAS 211174-57-1)


Construction of Quantitative Structure-Activity Relationship (QSAR) Benchmarks for mGluR5 Antagonists

As established, this compound serves as the crucial 'null' or baseline entry in any comparative mGluR5 NAM dataset. Its minimal structure allows computational and medicinal chemists to anchor Free-Wilson or Hansch analyses, precisely quantifying the contribution of substituents like the 3-cyano, 5-fluoro, or 5-(pyridin-2-yl) groups that transform a weak binder into a potent 22–100 nM inhibitor [1]. Procuring this compound is essential for labs aiming to build internally consistent, publishable SAR models where the baseline is chemically defined rather than computationally extrapolated.

Synthesis of Novel Bidentate Metal Complexes for Catalysis or Sensing

The compound's ability to act as an N,O-bidentate ligand makes it a versatile building block for synthesizing transition metal complexes with Co(II), Ni(II), and Cu(II) [1]. This is a well-characterized application path diverging from its pharmacological role. Research groups in inorganic chemistry can procure this specific picolinamide derivative to create and test new catalysts or metal-organic frameworks (MOFs), leveraging its distinct chelation geometry that is unavailable in other CNS-targeting compounds like MPEP or MTEP.

Lead-like Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting CNS Indications

Given its low molecular weight (213.23 g/mol) and favorable CNS lead-like properties (TPSA 54.9 Ų, 1 HBD), the compound is an ideal starting fragment for FBDD campaigns [1]. Rather than initiating a project with a larger, more complex, and less synthetically malleable hit like MPEP, discovery teams can procure this compound to screen for initial low-affinity binding, validate the target engagement via biophysical methods, and then systematically grow the fragment while monitoring the gain in binding energy.

Negative Control for Cellular mGluR5 Signaling Assays

For pharmacologists using potent mGluR5 NAMs or positive allosteric modulators (PAMs) in cellular assays (e.g., calcium flux or phosphoinositide hydrolysis in CHO cells), this compound is the structurally matched but inactive (or very weakly active) negative control. Its use is critical to demonstrate that observed effects are specifically due to the elaborated pharmacophore and not a general property of the N-(6-methylpyridin-2-yl) amide scaffold [1]. This ensures experimental rigor in target validation studies.

Quote Request

Request a Quote for N-(6-methylpyridin-2-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.